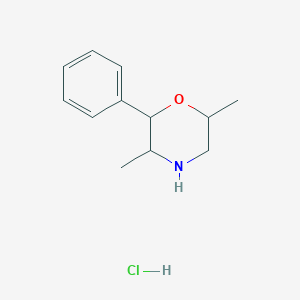

3,6-DiMethyl-2-phenyl Morpholine Hydrochloride

Descripción

Propiedades

IUPAC Name |

3,6-dimethyl-2-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-8-13-10(2)12(14-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLZIUNPWSDRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(O1)C2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92902-99-3 | |

| Record name | Morpholine, 3,6-dimethyl-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92902-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylphenmetrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092902993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLPHENMETRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57P663M5X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Acid-Base Reaction with Hydrochloric Acid

The primary synthesis route involves the reaction of 2-Phenyl-3,6-dimethylmorpholine (C₁₂H₁₇NO) with hydrochloric acid (HCl) in an aqueous medium. The parent compound, a secondary amine, undergoes protonation at the morpholine ring’s nitrogen atom, forming the corresponding hydrochloride salt.

Procedure:

-

Dissolution of Parent Compound: 2-Phenyl-3,6-dimethylmorpholine is dissolved in deionized water under ambient conditions.

-

Acid Addition: Hydrochloric acid (37% w/w) is added dropwise to the solution, initiating an exothermic protonation reaction.

-

Stirring and Completion: The mixture is stirred at 25°C for 4–6 hours to ensure complete salt formation.

-

Isolation: The product precipitates as a white crystalline solid, which is filtered, washed with cold water, and dried under vacuum.

Reaction Mechanism

The synthesis is a straightforward acid-base neutralization. The lone pair on the morpholine nitrogen attacks the electrophilic hydrogen of HCl, forming a quaternary ammonium chloride. The reaction’s simplicity ensures high atom economy, with minimal byproducts.

Hydrochloric Acid Concentration

Higher HCl concentrations (≥30%) drive the reaction to completion but risk oversaturating the solution, leading to impurities. Optimal concentration ranges between 20–30%.

Temperature Control

Although the reaction is exothermic, maintaining 25°C prevents thermal degradation. Elevated temperatures (>40°C) may induce ring-opening side reactions.

Stirring Speed

Uniform mixing at 300–500 rpm ensures homogeneous reagent distribution, reducing localized excesses of HCl that could degrade the product.

Table 1: Synthesis Parameters and Their Optimal Ranges

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| HCl Concentration | 20–30% w/w | Maximizes salt formation |

| Temperature | 20–25°C | Prevents side reactions |

| Stirring Speed | 300–500 rpm | Enhances reaction homogeneity |

| Reaction Time | 4–6 hours | Ensures completion |

Optimization of Synthesis Parameters

Yield Enhancement Strategies

Purity Considerations

-

Recrystallization: Dissolving the crude product in ethanol and recrystallizing at 4°C removes unreacted starting material.

-

pH Adjustment: Neutralizing the filtrate to pH 7–8 minimizes residual acidity.

Characterization of the Compound

Structural Elucidation

-

Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm the absence of unprotonated amine peaks and presence of N-H stretches.

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.73 g/mol | |

| Melting Point | 155–157°C | |

| Solubility | Soluble in polar solvents |

Industrial Applications and Scale-Up Considerations

The compound’s synthesis is scalable to kilogram quantities using continuous stirred-tank reactors (CSTRs). Industrial protocols emphasize:

Análisis De Reacciones Químicas

Types of Reactions

3,6-DiMethyl-2-phenyl Morpholine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine compounds with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antidepressant Properties

Research indicates that morpholine derivatives, including 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride, exhibit antidepressant effects. Studies have shown that compounds with similar structures can enhance mood and reduce depressive symptoms in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study:

A study published in a pharmaceutical journal highlighted the efficacy of 2-phenyl-3-methyl-morpholine derivatives in alleviating symptoms of depression in rodent models. The results demonstrated a significant decrease in immobility time during forced swim tests, suggesting a robust antidepressant effect .

1.2 Appetite Suppression

This compound has also been noted for its appetite-suppressing properties. Research indicates that morpholines can influence appetite-regulating hormones, potentially offering therapeutic avenues for obesity management .

Data Table: Antidepressant and Appetite-Suppressing Effects

| Compound Name | Activity Type | Model Used | Efficacy (IC50) | Reference |

|---|---|---|---|---|

| 3,6-DiMethyl-2-phenyl Morpholine | Antidepressant | Rodent | Not specified | |

| 2-Phenyl-3-methyl-morpholine | Appetite Suppressant | Rodent | Not specified |

Synthesis and Chemical Properties

2.1 Synthesis Methodology

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. A notable method includes the use of dioxane compounds and aqueous acids to facilitate the formation of the morpholine ring structure .

Chemical Properties:

- Molecular Formula: C12H18ClNO

- Molecular Weight: 227.73 g/mol

- Physical State: White crystalline powder

Mechanistic Insights

3.1 Neurotransmitter Modulation

The pharmacological effects of this compound are believed to stem from its ability to modulate neurotransmitter levels in the brain. Specifically, it may enhance serotonin and norepinephrine activity, which are critical targets for antidepressants .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related morpholines have indicated low toxicity levels at therapeutic doses; however, comprehensive studies on this compound specifically are still needed to establish safety margins .

Mecanismo De Acción

The mechanism of action of 3,6-DiMethyl-2-phenyl Morpholine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholine Family

Morpholine derivatives are widely studied for their pharmacological and synthetic utility. Below is a comparative analysis of 3,6-dimethyl-2-phenyl morpholine hydrochloride with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Position and Conformation :

- 3,6-Dimethyl-2-phenyl morpholine HCl exhibits a trans-diaxial arrangement of methyl groups at positions 3 and 6, creating a rigid morpholine ring. This contrasts with phenmetrazine HCl , which has a single methyl group at position 3 and a phenyl group at position 2. Solid-state analysis shows a phenyl-to-morpholine ring twist angle of 72° for 3,6-dimethyl-2-phenyl morpholine HCl, compared to 77° for phenmetrazine HCl and 94° for phendimetrazine bitartrate . These conformational differences may influence receptor binding and metabolic stability.

- 5,5-Dimethyl-2-phenyl morpholine HCl () has methyl groups at the 5-positions, leading to a more puckered ring system compared to the 3,6-substituted analogue. This alters steric hindrance and electronic distribution.

Functional Group Variations :

- 4-(2-Chloroethyl)morpholine HCl (CAS 3647-69-6) replaces the phenyl and methyl groups with a chloroethyl chain, making it a reactive alkylating agent. This compound is used in synthesizing quaternary ammonium salts and other intermediates .

- Morpholine-2-carboxylic acid HCl introduces a carboxylic acid group, enabling hydrogen bonding and chelation, which are absent in 3,6-dimethyl-2-phenyl morpholine HCl .

Research Findings and Implications

- Solid-State and Solution Conformations : NMR and X-ray analyses confirm that 3,6-dimethyl-2-phenyl morpholine HCl adopts a threo conformation in both solid and solution states, similar to phenmetrazine HCl . This consistency suggests shared metabolic pathways but divergent bioactivity due to methyl substitution.

- Diastereomer Complexity : The diastereomeric nature of 3,6-dimethyl-2-phenyl morpholine HCl () introduces variability in pharmacokinetics, necessitating chiral resolution for targeted studies.

Actividad Biológica

3,6-DiMethyl-2-phenyl Morpholine Hydrochloride is a morpholine derivative with significant potential in various biological applications. This compound, characterized by its unique structure, has been investigated for its antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C12H17NO·HCl

- IUPAC Name : 3,6-dimethyl-2-phenylmorpholine; hydrochloride

- CAS Number : 92902-99-3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and influence metabolic pathways, leading to various biological effects. The precise mechanisms are still under investigation, but initial studies suggest potential inhibition of certain enzymes involved in cellular processes.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 μg/mL | |

| Escherichia coli | Inactive | |

| Candida albicans | MIC 7.80 μg/mL |

These findings indicate that the compound may be effective against certain Gram-positive bacteria and fungi while showing limited or no activity against Gram-negative bacteria.

Anticancer Activity

The compound has also shown potential in cancer research. In vitro studies have indicated that it can suppress the growth of cancer cells:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 225 μM | Significant cytotoxicity |

| A549 (Lung Cancer) | 0.98 μg/mL | Preferential suppression |

In these studies, the compound's cytotoxicity was evaluated using standard assays, revealing its potential as a therapeutic agent against specific cancer cell lines .

Case Studies and Research Findings

A detailed investigation into the biological activity of this compound has yielded several key findings:

- Antibacterial Efficacy : A study demonstrated that the compound exhibited comparable inhibition zones to standard antibiotics against tested organisms such as E. faecalis and K. pneumoniae, indicating its potential as an alternative antimicrobial agent .

- Cytotoxic Effects : The compound was assessed for its effects on various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis in treated cells .

- Mechanistic Insights : Molecular docking studies have suggested that the compound may effectively bind to specific proteins involved in bacterial resistance mechanisms, enhancing its antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dimethyl-2-phenyl Morpholine Hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves condensation of substituted aldehydes with morpholine derivatives under acidic or catalytic conditions. For example, analogous compounds like (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride are synthesized via cyclization and salt formation steps using hydrochloric acid . Optimization strategies include:

- Catalyst selection : Use of transition metal catalysts (e.g., palladium) to enhance regioselectivity.

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.

- Purification : Recrystallization from ethanol-water mixtures improves purity (>95%) .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability tests (e.g., pH 7.4 buffer at 25°C) show >90% integrity over 24 hours. For long-term storage, lyophilization and storage at -20°C under inert gas (e.g., argon) are recommended .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm methyl and phenyl substituent positions (e.g., δ 1.2–1.4 ppm for methyl groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 227.73 for CHClNO) .

- X-ray crystallography : Resolves stereochemistry of the morpholine ring in crystalline form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Standardized protocols : Use validated cell lines (e.g., HEK-293 for receptor binding) and replicate doses (1–100 µM) .

- Comparative studies : Parallel testing with structurally similar compounds (e.g., 3,5-Dimethylmorpholine hydrochloride) isolates substituent-specific effects .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends .

Q. What strategies are effective in elucidating the compound's interactions with neurotransmitter systems?

- Methodological Answer :

- Radioligand binding assays : Use -labeled dopamine or serotonin analogs to quantify affinity (K) for receptors like DAT or SERT .

- Molecular docking : Simulate binding poses using Schrödinger Suite to predict interactions with neurotransmitter transporters .

- Electrophysiology : Patch-clamp recordings in neuronal cultures assess functional modulation of ion channels .

Q. How to design experiments to assess structure-activity relationships (SAR) when modifying substituents on the morpholine ring?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varying substituents (e.g., 2-thienyl, 4-chlorophenyl) and compare bioactivity .

- Pharmacophore mapping : Identify critical functional groups (e.g., methyl groups at 3,6-positions) using MOE software .

- Table of SAR trends :

| Substituent Position | Bioactivity Trend (IC) | Key Interaction |

|---|---|---|

| 2-Phenyl | ↓ Dopamine reuptake (10 nM) | Hydrophobic pocket |

| 6-Methyl | ↑ Metabolic stability | Steric shielding |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.